

An In-depth Technical Guide to the Mechanism of Action of Cgp 29287

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Compound of Interest

Compound Name: Cgp 29287

Cat. No.: B1668491

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Core Mechanism: Inhibition of N-Myristoyltransferase (NMT)

Cgp 29287 functions as a potent and selective inhibitor of N-myristoyltransferase (NMT), a crucial host cell enzyme. NMT catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a variety of cellular and viral proteins. This process, known as N-myristoylation, is a critical post-translational modification that governs protein localization, stability, and function. By targeting a host enzyme, **Cgp 29287** represents a host-directed antiviral strategy, which can offer a higher barrier to the development of viral resistance compared to drugs targeting viral proteins directly.

The primary antiviral activity of **Cgp 29287**, particularly against picornaviruses such as rhinoviruses (the common cold virus), stems from its ability to block the N-myristoylation of the viral capsid precursor protein, VP0.^{[1][2]} This modification is an essential step in the viral life cycle.

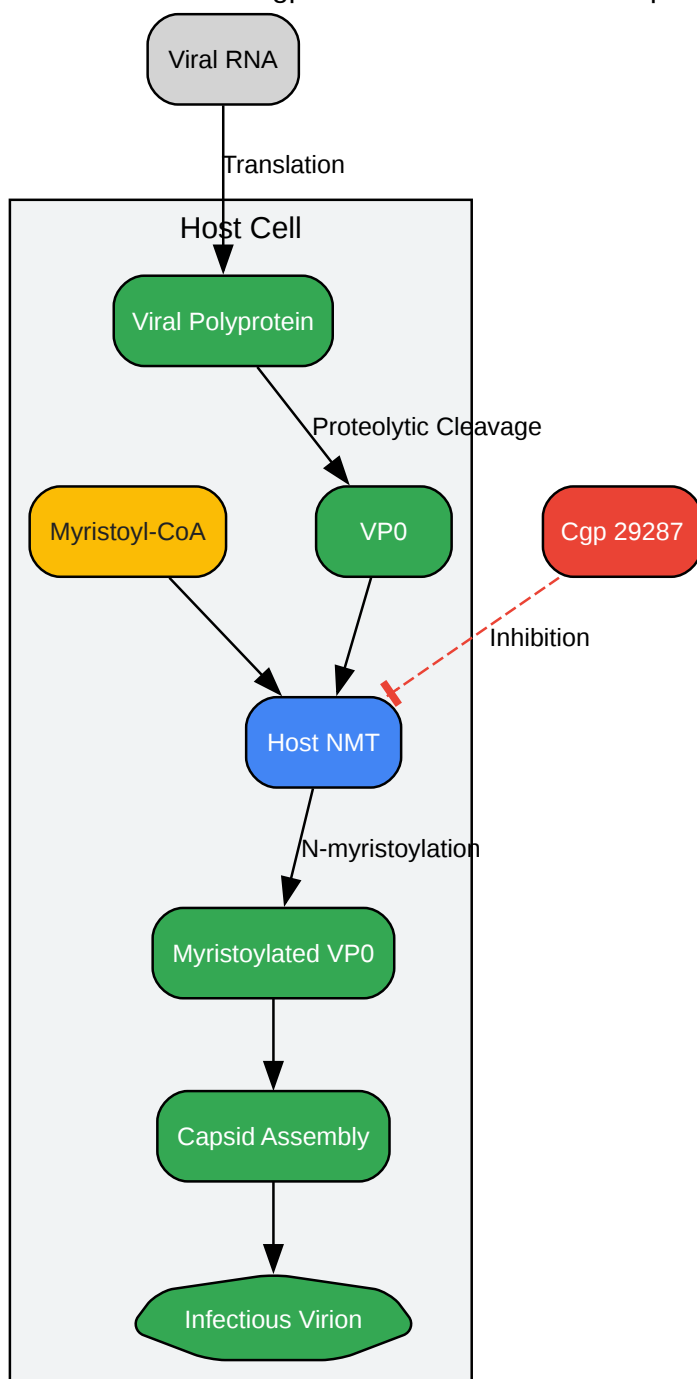
Impact on the Picornavirus Life Cycle

The inhibition of VP0 N-myristoylation by **Cgp 29287** initiates a cascade of disruptive effects on the picornavirus replication and assembly process:

- **Disruption of Capsid Assembly:** The myristoyl group on VP0 is crucial for the proper assembly of the viral capsid. It acts as a molecular switch and structural component, facilitating the interaction between protomers to form pentamers, and subsequently, the assembly of these pentamers into a complete icosahedral capsid.^[3] By preventing the attachment of this lipid moiety, **Cgp 29287** effectively halts the formation of viable viral capsids.^{[1][2]}
- **Inhibition of Viral Replication:** Without the proper formation of capsids, the viral RNA genome cannot be encapsidated. This leads to a complete cessation of the production of new, infectious virions.^{[1][2]}
- **Prevention of Virus-Induced Cell Lysis:** By halting viral replication at an early stage, **Cgp 29287** protects host cells from the cytopathic effects of the virus, including cell lysis.^[1]

The following diagram illustrates the central role of NMT in the picornavirus life cycle and the point of intervention for **Cgp 29287**.

Mechanism of Action of Cgp 29287 in Picornavirus Replication

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Caption: **Cgp 29287** inhibits host NMT, preventing VP0 myristoylation and subsequent viral capsid assembly.

Quantitative Data

While specific quantitative data for **Cgp 29287** is not readily available in recent literature, studies on analogous NMT inhibitors demonstrate the high potency of this class of compounds.

Compound	Target	IC50 (Enzymatic Assay)	Antiviral EC50	Organism	Reference
IMP-1088	NMT1/NMT2	< 1 nM	Low nM	Human	[4]
DDD85646	NMT	3-22 nM	-	Human	[4]

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of NMT inhibitors like **Cgp 29287**.

N-Myristoyltransferase (NMT) Inhibition Assay

This assay is designed to quantify the inhibitory activity of a compound against the NMT enzyme.

Objective: To determine the IC50 value of **Cgp 29287** for NMT.

Principle: A fluorogenic assay that detects the release of Coenzyme A (CoA) during the myristoylation reaction. The fluorescent signal is proportional to enzyme activity.

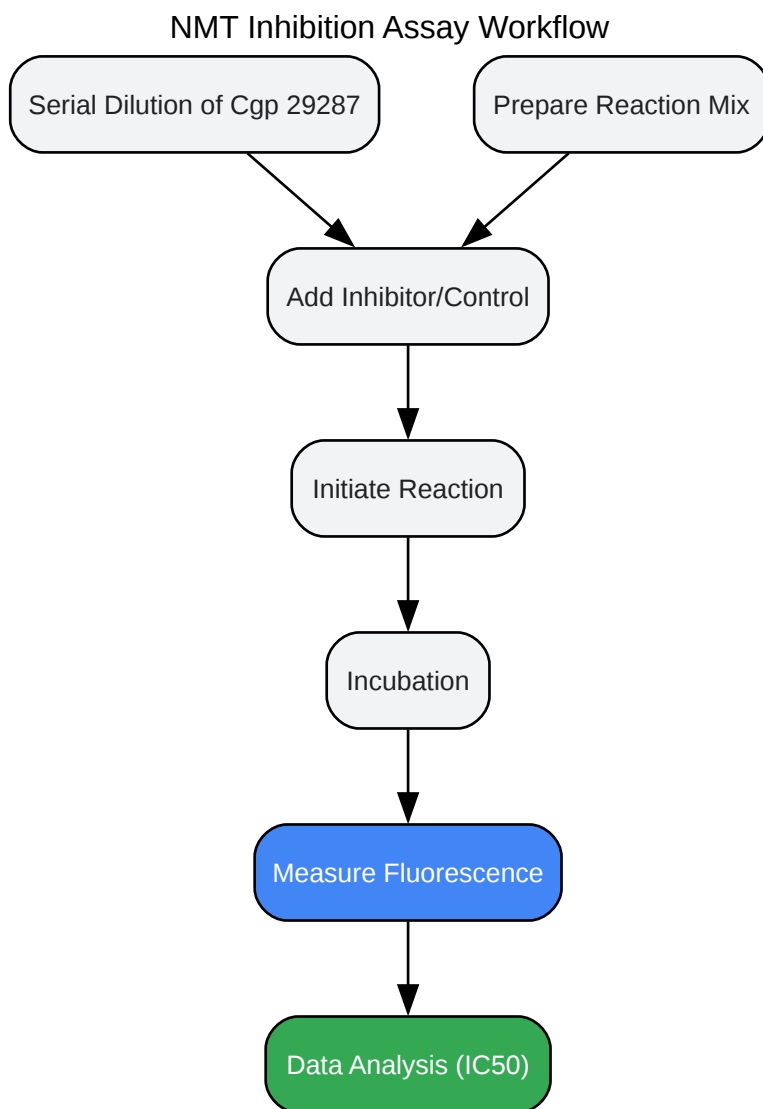
Materials:

- Recombinant human NMT1 or NMT2
- Myristoyl-CoA
- Peptide substrate with an N-terminal glycine

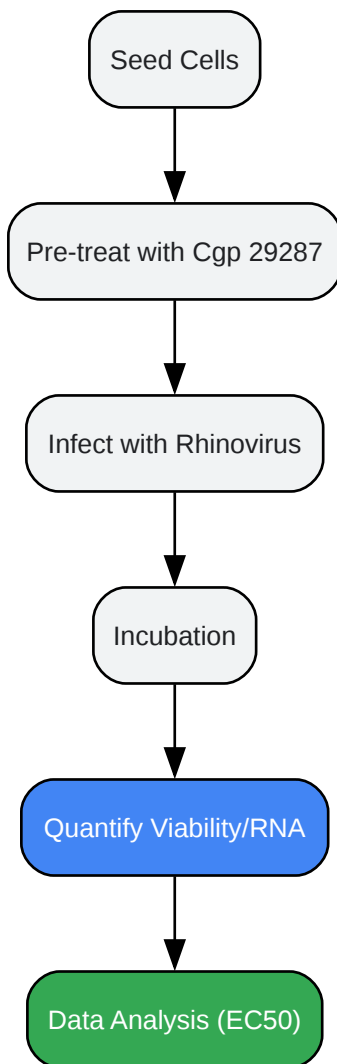
- 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA)
- **Cgp 29287** (or other test inhibitor)
- 96-well black microplates
- Fluorescence plate reader

Procedure:

- Prepare a serial dilution of **Cgp 29287** in DMSO.
- In each well of the microplate, add the assay buffer, peptide substrate, and CPM.
- Add the diluted **Cgp 29287** or DMSO (vehicle control) to the respective wells.
- Initiate the reaction by adding Myristoyl-CoA and recombinant NMT enzyme.
- Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
- Measure the fluorescence intensity (Excitation: ~390 nm, Emission: ~470 nm).
- Plot the fluorescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.



Antiviral Activity Assay Workflow



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References

- 1. Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Assembly of an Empty Picornavirus Capsid follows a Dodecahedral Path - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening [mdpi.com]
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